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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-P-benzoquinone

Cat. No.: B114747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,6-Di-tert-butyl-p-benzoquinone, a compound of interest in various chemical and

pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed

experimental protocols.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 2,6-Di-tert-butyl-p-
benzoquinone, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data for 2,6-Di-tert-butyl-p-benzoquinone are presented

below.

¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.5 s 2H Vinylic Protons

1.3 s 18H tert-butyl Protons

¹³C NMR Data

Chemical Shift (ppm) Assignment

187.0 C=O

149.0 C-tert-butyl

131.0 C-H

35.0 Quaternary C (tert-butyl)

29.0 CH₃ (tert-butyl)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption peaks for 2,6-Di-tert-butyl-p-benzoquinone are listed below.

IR Absorption Data

Wavenumber (cm⁻¹) Assignment

2960 C-H stretch (alkane)

1650 C=O stretch (quinone)

1620 C=C stretch (alkene)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The

absorption maxima for 2,6-Di-tert-butyl-p-benzoquinone in the UV-Vis region are provided
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below.

UV-Vis Absorption Data

Wavelength (λmax, nm) Solvent

254 Not specified

328 Not specified

Experimental Protocols
This section details the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: A sample of 2,6-Di-tert-butyl-p-benzoquinone was dissolved in a

suitable deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately

5-10 mg/mL. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz

spectrometer.

Data Acquisition:

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1

second, and 16 scans.

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2

seconds, and 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
Sample Preparation: A small amount of solid 2,6-Di-tert-butyl-p-benzoquinone was placed

directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer

equipped with a DuraSamplIR II ATR accessory.[1]

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of 2,6-Di-tert-butyl-p-benzoquinone was prepared in a

UV-grade solvent, such as ethanol or cyclohexane. This stock solution was then serially diluted

to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: The UV-Vis spectrum was recorded using a double-beam UV-Vis

spectrophotometer.

Data Acquisition: The spectrum was scanned over a wavelength range of 200-800 nm. The

solvent used for sample preparation was also used as the blank.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-Di-tert-butyl-p-benzoquinone.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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